molecular formula C10H9N3O2S B14909098 2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide

2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14909098
M. Wt: 235.26 g/mol
InChI Key: USBYLSAVZQQSKC-UHFFFAOYSA-N
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Description

2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a 1,3,4-thiadiazole ring, a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of cell proliferation. This property is particularly useful in the development of anticancer agents. Additionally, the compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes .

Comparison with Similar Compounds

2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H9N3O2S/c1-6-2-3-7(8(14)4-6)9(15)12-10-13-11-5-16-10/h2-5,14H,1H3,(H,12,13,15)

InChI Key

USBYLSAVZQQSKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NN=CS2)O

Origin of Product

United States

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